molecular formula C14H25NO4S B3157812 1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid CAS No. 852691-59-9

1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid

Cat. No.: B3157812
CAS No.: 852691-59-9
M. Wt: 303.42 g/mol
InChI Key: HEBMTWRHIVRPRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which DMCPA is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of DMCPA is C14H25NO4S . The average mass is 303.418 Da and the monoisotopic mass is 303.150421 Da .


Chemical Reactions Analysis

Piperidines, including DMCPA, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the synthesis of various drugs .


Physical and Chemical Properties Analysis

DMCPA is a white crystalline powder. It is soluble in both water and organic solvents, indicating its potential versatility in various applications.

Scientific Research Applications

Environmental Persistence and Treatment of Perfluorinated Compounds

Perfluorinated acids, including perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), are environmentally persistent and have been detected globally in various wildlife. The bioaccumulation potential of PFCAs has generated concerns due to similarities with PFOS, classified as a persistent and bioaccumulative substance. Research underscores the need for more studies to characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains, suggesting a complex environmental impact of such compounds and the need for effective treatment methods (Conder et al., 2008).

Microbial Degradation of Polyfluoroalkyl Chemicals

Investigations into the environmental biodegradability of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), highlight the toxic profiles of these substances. This review presents methodologies and findings from environmental biodegradability studies, emphasizing the importance of understanding microbial degradation pathways and potential environmental impacts (Liu & Mejia Avendaño, 2013).

Physicochemical Properties and Treatment Methods for PFAs

A critical review of the physicochemical properties, levels, and patterns in waters and wastewaters of perfluoroalkyl sulfonic and carboxylic acids, as well as treatment methods, underscores the challenges in understanding and managing PFAs in the environment. This work identifies filtration and sorption technologies as promising methods for removing PFAs from aqueous waste streams (Rayne & Forest, 2009).

Sulfonamide Inhibitors in Medicinal Chemistry

The review of sulfonamide inhibitors from 2013 to the present illustrates the significant role of sulfonamide compounds in therapeutic applications, including as bacteriostatic antibiotics and in treatments for various conditions such as cancer and glaucoma. This highlights the versatile and ongoing importance of sulfonamide structures in drug development (Gulcin & Taslimi, 2018).

Future Directions

The future directions of DMCPA and similar compounds largely lie in their potential applications in the pharmaceutical industry . With their presence in more than twenty classes of pharmaceuticals , piperidine derivatives like DMCPA are likely to continue being a significant area of research and development.

Properties

IUPAC Name

1-(3,5-dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c1-10-7-11(2)9-13(8-10)20(18,19)15-5-3-12(4-6-15)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBMTWRHIVRPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid
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1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid
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1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid
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1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid
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1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid
Reactant of Route 6
1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid

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